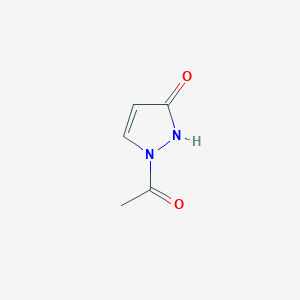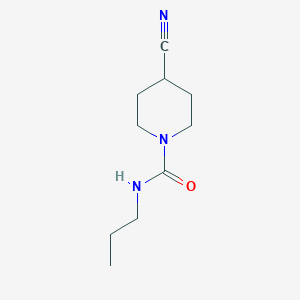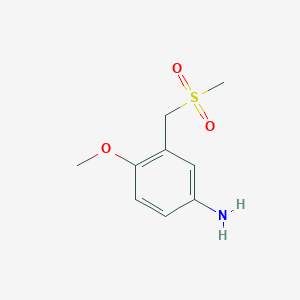![molecular formula C6H5N3O B1400870 7H-pyrrolo[2,3-c]pyridazin-4-ol CAS No. 1269822-97-0](/img/structure/B1400870.png)
7H-pyrrolo[2,3-c]pyridazin-4-ol
概要
説明
7H-pyrrolo[2,3-c]pyridazin-4-ol: is a heterocyclic compound that contains both pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under specific conditions.
Multi-step Synthesis: Another method involves a multi-step synthesis starting from pyridazine derivatives.
Industrial Production Methods: Industrial production methods for 7H-pyrrolo[2,3-c]pyridazin-4-ol are not well-documented in the literature. the scalability of the above synthetic routes can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.
化学反応の分析
Types of Reactions:
Oxidation: 7H-pyrrolo[2,3-c]pyridazin-4-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridazine ring, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazinone derivatives, while substitution can introduce various alkyl or acyl groups .
科学的研究の応用
Chemistry: 7H-pyrrolo[2,3-c]pyridazin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. It serves as a core structure in the development of kinase inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications. Its derivatives are explored for their potential use in creating new materials with unique properties .
作用機序
The mechanism of action of 7H-pyrrolo[2,3-c]pyridazin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
類似化合物との比較
Pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Pyrrolo[1,2-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms, which affects its chemical reactivity and biological properties.
Uniqueness: 7H-pyrrolo[2,3-c]pyridazin-4-ol is unique due to its specific arrangement of nitrogen atoms and the presence of both pyrrole and pyridazine rings. This unique structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research .
特性
IUPAC Name |
1,7-dihydropyrrolo[2,3-c]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-8-9-6-4(5)1-2-7-6/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJFOGIBOIKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304980 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269822-97-0 | |
| Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(2-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400799.png)


amine](/img/structure/B1400803.png)




